molecular formula C11H16ClNO2 B1416800 4-(Oxolan-2-ylmethoxy)aniline hydrochloride CAS No. 1172071-34-9

4-(Oxolan-2-ylmethoxy)aniline hydrochloride

Cat. No.: B1416800
CAS No.: 1172071-34-9
M. Wt: 229.7 g/mol
InChI Key: VTQVAIWQSSAQEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Oxolan-2-ylmethoxy)aniline hydrochloride typically involves the reaction of 4-hydroxyaniline with oxirane (ethylene oxide) in the presence of a base to form 4-(oxiran-2-ylmethoxy)aniline. This intermediate is then reacted with hydrochloric acid to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same basic reaction principles as in laboratory settings, with optimizations for yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

4-(Oxolan-2-ylmethoxy)aniline hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(Oxolan-2-ylmethoxy)aniline hydrochloride is used in several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the activity of potassium channels. This inhibition affects the flow of potassium ions across cell membranes, which can alter cellular excitability and signaling. The exact molecular targets and pathways involved include the binding to specific sites on the potassium channels, leading to their blockade .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Oxolan-2-ylmethoxy)aniline hydrochloride is unique due to its specific inhibition of potassium channels, which is not commonly observed in other similar compounds. This makes it particularly valuable for research into ion channel function and potential therapeutic applications .

Properties

IUPAC Name

4-(oxolan-2-ylmethoxy)aniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-9-3-5-10(6-4-9)14-8-11-2-1-7-13-11;/h3-6,11H,1-2,7-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTQVAIWQSSAQEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COC2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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